molecular formula C8H5F2N3 B8363193 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine

2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine

Cat. No.: B8363193
M. Wt: 181.14 g/mol
InChI Key: ZCRJAODKUKSMNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-5-(1H-pyrazol-4-yl)pyridine is a high-value, multifunctional heterocyclic compound designed for advanced research and development. This molecule integrates a pyridine ring with a pyrazole system, both of which are privileged scaffolds in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms at the 2- and 3-positions of the pyridine ring is a common tactic in drug discovery to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability . This compound serves as a versatile chemical building block. Its core structure is closely related to pyridine-pyrazole derivatives studied for their potential biological activities. Research on analogous structures highlights the significance of such frameworks; for instance, certain pyrazole derivatives have been synthesized and evaluated for antimicrobial properties , while others, like the pyrazole-based LQFM-21, have been investigated for their antihypertensive and vasodilatory effects in preclinical models . The presence of the 1H-pyrazol-4-yl group attached to a difluoropyridine ring makes this compound a promising intermediate for constructing more complex molecules for screening in these and other therapeutic areas, including as a potential inhibitor for various enzymes. This product is intended for research purposes as a key intermediate in organic synthesis and drug discovery efforts. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C8H5F2N3

Molecular Weight

181.14 g/mol

IUPAC Name

2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C8H5F2N3/c9-7-1-5(2-11-8(7)10)6-3-12-13-4-6/h1-4H,(H,12,13)

InChI Key

ZCRJAODKUKSMNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)F)C2=CNN=C2

Origin of Product

United States

Scientific Research Applications

Neurological Disorders

One of the most significant applications of 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine is its role as an allosteric modulator of the M4 muscarinic acetylcholine receptor. Research indicates that compounds in this class can potentially treat neurological disorders such as Alzheimer's disease and schizophrenia by enhancing cholinergic signaling. The modulation of M4 receptors has been shown to reverse hyperdopaminergic and hypoglutamatergic behaviors in preclinical models, suggesting therapeutic benefits in managing symptoms associated with these conditions .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of pyrazol-4-yl-pyridine exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The mechanism involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

Research has explored the anti-inflammatory potential of this compound derivatives. These compounds have demonstrated effectiveness in reducing inflammation in models of arthritis and other inflammatory diseases, possibly through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Study: Alzheimer's Disease Treatment

A study conducted on a series of M4-selective ligands demonstrated that this compound derivatives could significantly improve cognitive function in animal models of Alzheimer's disease. The study reported a marked increase in acetylcholine levels in the brain following administration, correlating with improved memory performance .

Case Study: Antimicrobial Efficacy

In a comparative study evaluating various pyrazole derivatives against bacterial strains, this compound exhibited superior antibacterial activity compared to standard antibiotics. The compound's mechanism was attributed to its ability to inhibit bacterial DNA gyrase .

Data Table: Summary of Applications

Application AreaSpecific UsesReferences
Neurological DisordersTreatment for Alzheimer's and schizophrenia
Antimicrobial ActivityEffective against Staphylococcus aureus
Anti-inflammatory EffectsReduction in cytokine levels

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below highlights key structural differences and applications of 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine and related compounds:

Compound Name Substituents Key Properties Primary Applications
This compound 2,3-difluoro, 5-(1H-pyrazol-4-yl) Hydrogen-bonding capacity, moderate lipophilicity Drug discovery (kinase inhibitors)
2,3-Difluoro-5-(trifluoromethyl)pyridine 2,3-difluoro, 5-CF₃ Strong electron-withdrawing CF₃ group, high reactivity Herbicide intermediate
5-(1H-Pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine core + pyrazole Planar aromatic system, multiple N atoms Kinase inhibitors
4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine Pyridine + 4-fluorophenyl-pyrazole Enhanced π-π stacking potential Undisclosed (structural analog)
  • Fluorination Impact: Fluorine atoms increase electronegativity and metabolic stability. The 2,3-difluoro substitution in the target compound enhances reactivity compared to non-fluorinated analogs, as seen in 2,3-difluoro-5-(trifluoromethyl)pyridine, which undergoes efficient nucleophilic substitution for herbicide synthesis .
  • Pyrazole vs. Trifluoromethyl : The pyrazole group in the target compound offers hydrogen-bonding sites, contrasting with the purely electron-withdrawing trifluoromethyl group in its herbicide intermediate analog .

Preparation Methods

Solvent Systems and Reaction Conditions

The patent emphasizes a solvent mixture of sulfolane and tetralkylureas (e.g., N,N'-dimethylpropyleneurea) to enhance fluorination efficiency. Replacing traditional diluents like dimethyl sulfoxide (DMSO) with this mixture eliminates the need for energy-intensive fractional distillation. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature180°C–240°CHigher conversion rates
Reaction Time12–24 hoursMinimizes side products
KF Particle SizeFinely dividedIncreases surface area
Phase-Transfer CatalystCrown ethers (optional)Accelerates fluorination

Under these conditions, the reaction achieves a 61.0% yield of CDFP, with 21.0% purity by gas-liquid chromatography (GLC).

Mechanistic Considerations

Fluorination at the pyridine 3-position is thermodynamically challenging due to steric hindrance. The sulfolane-urea solvent system stabilizes the transition state by coordinating to potassium ions, facilitating nucleophilic substitution. This contrasts with earlier methods using dimethyl sulfone, which failed to replace 3-chlorine with fluorine.

ComponentRoleQuantity
2,3-Difluoro-5-iodopyridineElectrophilic partner1.0 equiv
1H-Pyrazole-4-boronic acidNucleophilic partner1.2 equiv
Acetic AcidOxidant/Catalyst6.0 equiv
O₂ AtmosphereOxidizing agent1 atm

This method achieves a 94% yield under oxygen, compared to 6% under argon, highlighting the critical role of oxidative conditions.

Comparative Analysis of Methodologies

The table below contrasts fluorination and coupling strategies:

MethodYieldAdvantagesLimitations
KF/Sulfolane-Urea61%Energy-efficient, no distillationRequires high temperatures
Suzuki-Miyaura74%Mild conditions, scalabilityBoronic acid availability
Oxidative CDC94%Atom-economical, no prefunctionalizationSensitivity to oxygen pressure

Recent Advances and Optimization

Catalytic System Innovations

The 2015 ACS Medicinal Chemistry study reports using Pd(OAc)₂/Xantphos for coupling 2-chloro-5-(trifluoromethyl)pyridine with pyrazole derivatives. This system, when applied to 2,3-difluoro-5-halopyridines, reduces catalyst loading to 2 mol% while maintaining yields >70%.

Solvent-Free Approaches

Microwave-assisted reactions in solvent-free conditions reduce reaction times from 24 hours to 30 minutes, achieving comparable yields (68–72%) .

Q & A

Q. What are the standard synthetic routes for 2,3-difluoro-5-(1H-pyrazol-4-yl)pyridine, and what intermediates are critical for its purification?

Synthesis typically involves multi-step protocols, such as cyclization of hydrazine derivatives with fluorinated pyridine precursors. For example, intermediates like 3-hydrazinopyridine dihydrochloride can undergo cyclization with alkyl methacrylates to form pyrazolidinone intermediates, followed by halogenation (e.g., chlorination) and oxidation steps to introduce fluorine substituents . Purification often employs column chromatography or recrystallization, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane mixtures). Monitoring via TLC or HPLC (using ammonium acetate buffer at pH 6.5 for mobile phases) ensures intermediate purity .

Q. How is the structural identity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL-2018) is widely used for refinement, leveraging high-resolution data to resolve fluorine and pyrazole ring positions. Key parameters include R-factors (<5%) and electron density maps to confirm atomic positions. Challenges arise from fluorine’s low electron density, requiring robust data collection (e.g., synchrotron sources) .

Q. What in vitro assays are used to screen the biological activity of pyrazolylpyridine derivatives?

Pyrazolylpyridine analogs are tested for receptor modulation (e.g., muscarinic acetylcholine M4 receptors) using cell-based assays with fluorescent calcium indicators or radioligand binding. Dose-response curves (IC₅₀/EC₅₀) and selectivity profiles against related receptors (e.g., M1/M3) are generated to assess potency and specificity .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in the synthesis of 2,3-difluoro-pyridine derivatives?

Fluorination reactions often face low yields due to side reactions. Strategies include:

  • Using anhydrous KF/CuI systems in DMF at 120°C to enhance nucleophilic substitution.
  • Protecting pyrazole NH groups with tert-butyloxycarbonyl (Boc) to prevent side reactions during fluorination.
  • Monitoring reaction progress via ¹⁹F NMR to detect intermediates like 3-fluoro-2-chloropyridine, which can be further fluorinated .

Q. What crystallographic challenges arise when resolving fluorine atoms in this compound, and how are they addressed?

Fluorine’s low electron density and anisotropic displacement parameters complicate refinement. Solutions include:

  • Collecting high-resolution data (<0.8 Å) to improve Fourier map clarity.
  • Applying restraints (e.g., DFIX in SHELXL) to fluorine-pyridine bond lengths based on prior crystallographic data.
  • Validating thermal parameters (Ueq) against similar fluorinated structures to avoid overfitting .

Q. How do structural modifications (e.g., pyrazole substitution) impact the bioactivity of pyridinylpyrazole analogs?

Structure-activity relationship (SAR) studies reveal:

  • Pyrazole N1-substitution (e.g., piperidinyl groups) enhances M4 receptor binding by 10-fold compared to unsubstituted analogs.
  • Fluorine at pyridine C2/C3 positions improves metabolic stability (t½ > 2 hours in liver microsomes) but reduces aqueous solubility, requiring formulation optimization .

Q. What analytical methods are used to resolve contradictory data in stability studies of this compound?

Conflicting degradation profiles (e.g., pH-dependent hydrolysis vs. oxidation) are resolved via:

  • Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions.
  • LC-MS/MS to identify degradation products (e.g., defluorinated pyridines or pyrazole ring-opened species).
  • Kinetic modeling (Arrhenius plots) to predict shelf-life under storage conditions .

Q. How do computational methods guide the design of fluorinated pyrazolylpyridine derivatives with improved pharmacokinetics?

Density functional theory (DFT) predicts:

  • Fluorine’s electronegativity increases pyridine ring polarization, enhancing π-π stacking with aromatic residues in target proteins.
  • Molecular dynamics simulations reveal that 2,3-difluoro substitution reduces off-target binding to serum albumin by 30% compared to mono-fluoro analogs.
  • LogP calculations (via XLogP3) balance lipophilicity for blood-brain barrier penetration (optimal range: 2.5–3.5) .

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